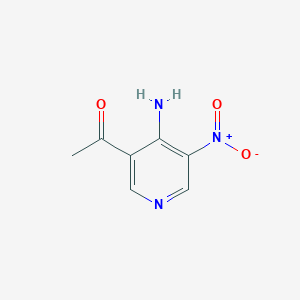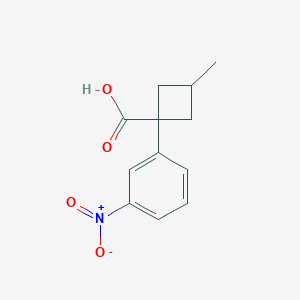
1-(4-Amino-5-nitropyridin-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Amino-5-nitropyridin-3-yl)ethanone is a chemical compound with the molecular formula C₇H₇N₃O₃ and a molecular weight of 181.15 g/mol . This compound is characterized by its pyridine ring substituted with amino and nitro groups, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
The synthesis of 1-(4-Amino-5-nitropyridin-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the nitration of 4-aminopyridine followed by acetylation . The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
1-(4-Amino-5-nitropyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Amino-5-nitropyridin-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a building block for biologically active compounds.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Amino-5-nitropyridin-3-yl)ethanone involves its interaction with specific molecular targets. The amino and nitro groups play crucial roles in its reactivity and interaction with biological molecules. These interactions can affect various biochemical pathways, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
1-(4-Amino-5-nitropyridin-3-yl)ethanone can be compared with other similar compounds such as:
1-(3-Nitropyridin-4-yl)ethanone: Similar in structure but with different substitution patterns, leading to varied reactivity and applications.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Another compound with an “amino-nitro-amino” arrangement, known for its heat-resistant properties.
These comparisons highlight the unique properties of this compound, particularly its specific substitution pattern and resulting chemical behavior.
Propiedades
Fórmula molecular |
C7H7N3O3 |
|---|---|
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
1-(4-amino-5-nitropyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H7N3O3/c1-4(11)5-2-9-3-6(7(5)8)10(12)13/h2-3H,1H3,(H2,8,9) |
Clave InChI |
NYVCSLARYSOTBK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CN=CC(=C1N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate](/img/structure/B13662758.png)
![3-Bromo-4,5-dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13662764.png)
![2-([1,1'-Biphenyl]-3-yl)-3-chloroimidazo[1,2-a]pyridine](/img/structure/B13662775.png)


![[3,4,5-Triacetyloxy-6-(2,5-dichlorophenyl)sulfanyloxan-2-yl]methyl acetate](/img/structure/B13662792.png)




